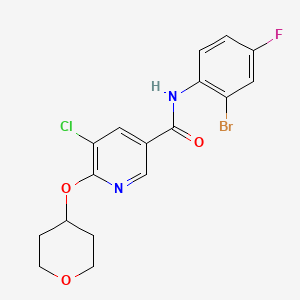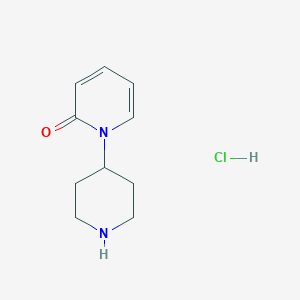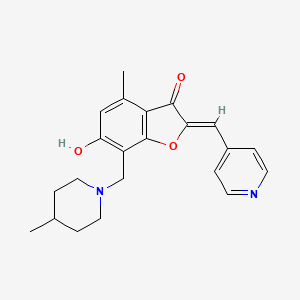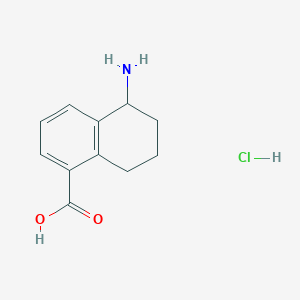
N-(2-bromo-4-fluorophenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-bromo-4-fluorophenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex molecule that may be related to the class of compounds known for their biological importance, including potential herbicidal, pesticidal, or fungicidal activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help us infer certain aspects of its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related antipyrine derivatives, as discussed in the first paper, involves good yields and spectroscopic characterization . Although the exact synthesis of the compound is not detailed, we can infer that similar methods could be applied, such as halogenation and amide formation. The second paper discusses the thermal cyclisation of nicotinamides, which suggests that heating could be a part of the synthesis process for the compound . The third paper does not provide direct synthesis information but does mention the importance of intermolecular hydrogen bonding in the crystallization of similar compounds .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by X-ray crystallography, as seen in the first and third papers . These compounds tend to crystallize as almost planar molecules, which could also be true for the compound . The presence of halogen atoms and a pyran ring in the compound suggests potential for various intermolecular interactions, such as hydrogen bonding and halogen bonding, which could influence its solid-state structure.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of the compound . However, the first paper mentions that the molecular sheets of similar compounds are formed by hydrogen bonds and stabilized by electrostatic energy contributions . This implies that the compound may also engage in energetically favorable interactions that could influence its reactivity. The second paper's discussion on the effects of steric and electronic factors on cyclisation reactions could be relevant to understanding how the compound might behave under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be partially inferred from the related compounds discussed in the papers. The presence of halogen atoms is likely to influence the compound's polarity and solubility . The crystalline structure, as suggested by the first and third papers, could indicate a high melting point and specific intermolecular interactions that define its solid-state properties . The electronic structure, as inferred from DFT calculations in the first paper, could provide insights into the electronic properties and potential reactivity of the compound .
Propriétés
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClFN2O3/c18-13-8-11(20)1-2-15(13)22-16(23)10-7-14(19)17(21-9-10)25-12-3-5-24-6-4-12/h1-2,7-9,12H,3-6H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDMSTJIOSNDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=C(C=C(C=C3)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide](/img/structure/B2515938.png)
![N-[3-(Tert-butylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2515943.png)
![N-(4-ethylphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2515945.png)
![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2515948.png)

![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)
![5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide](/img/structure/B2515953.png)
![2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2515955.png)



![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)